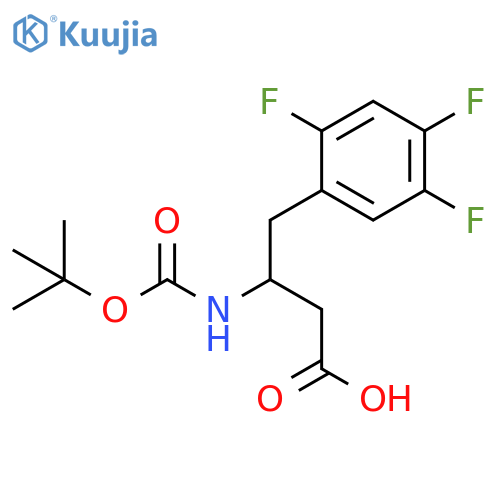Cas no 1620129-74-9 (3-{(tert-butoxy)carbonylamino}-4-(2,4,5-trifluorophenyl)butanoic acid)

1620129-74-9 structure
商品名:3-{(tert-butoxy)carbonylamino}-4-(2,4,5-trifluorophenyl)butanoic acid
CAS番号:1620129-74-9
MF:C15H18F3NO4
メガワット:333.302935123444
MDL:MFCD26227283
CID:4611077
PubChem ID:21911205
3-{(tert-butoxy)carbonylamino}-4-(2,4,5-trifluorophenyl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butyric Acid
- Boc-DL-beta-Homophe(2,4,5-DiF)-OH
- β-?[[(1,?1-?dimethylethoxy)?carbonyl]?amino]?-?2,?4,?5-?trifluoro-Benzenebutanoic acid
- Sitagliptin Impurity 61Q: What is Sitagliptin Impurity 61 Q: What is the CAS Number of Sitagliptin Impurity 61
- 3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butyricAcid
- 3-{(tert-butoxy)carbonylamino}-4-(2,4,5-trifluorophenyl)butanoic acid
-
- MDL: MFCD26227283
- インチ: 1S/C15H18F3NO4/c1-15(2,3)23-14(22)19-9(6-13(20)21)4-8-5-11(17)12(18)7-10(8)16/h5,7,9H,4,6H2,1-3H3,(H,19,22)(H,20,21)
- InChIKey: TUAXCHGULMWHIO-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)CC(NC(OC(C)(C)C)=O)CC1=CC(F)=C(F)C=C1F
3-{(tert-butoxy)carbonylamino}-4-(2,4,5-trifluorophenyl)butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| AN HUI ZE SHENG Technology Co., Ltd. | SY224968-1g |
3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butyric Acid |
1620129-74-9 | 95% | 1g |
¥6750.00 | 2023-09-15 | |
| Enamine | EN300-1071260-0.1g |
3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid |
1620129-74-9 | 95% | 0.1g |
$890.0 | 2023-10-28 | |
| Enamine | EN300-1071260-10g |
3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid |
1620129-74-9 | 95% | 10g |
$8199.0 | 2023-10-28 | |
| Enamine | EN300-1071260-5g |
3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid |
1620129-74-9 | 95% | 5g |
$4201.0 | 2023-10-28 | |
| eNovation Chemicals LLC | D777930-1g |
3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butyric Acid |
1620129-74-9 | 95% | 1g |
$870 | 2025-02-22 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1583949-1g |
3-((Tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid |
1620129-74-9 | 98% | 1g |
¥954 | 2023-04-10 | |
| Enamine | EN300-1071260-0.5g |
3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid |
1620129-74-9 | 95% | 0.5g |
$971.0 | 2023-10-28 | |
| Enamine | EN300-1071260-0.05g |
3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid |
1620129-74-9 | 95% | 0.05g |
$850.0 | 2023-10-28 | |
| Enamine | EN300-1071260-1.0g |
3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid |
1620129-74-9 | 1g |
$1012.0 | 2023-05-25 | ||
| Enamine | EN300-1071260-2.5g |
3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid |
1620129-74-9 | 95% | 2.5g |
$2126.0 | 2023-10-28 |
3-{(tert-butoxy)carbonylamino}-4-(2,4,5-trifluorophenyl)butanoic acid 関連文献
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
1620129-74-9 (3-{(tert-butoxy)carbonylamino}-4-(2,4,5-trifluorophenyl)butanoic acid) 関連製品
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
